2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (D₂O, 400 MHz):
- δ 8.45 (d, 1H, pyridine H6)
- δ 7.85 (t, 1H, pyridine H4)
- δ 7.35 (d, 1H, pyridine H3)
- δ 4.10 (m, 1H, C1–OH)
- δ 3.80 (m, 2H, C3–OH₂)
- δ 3.25 (q, 1H, C2–NH₃⁺)
¹³C NMR (D₂O, 100 MHz):
Infrared (IR) Spectroscopy
Key absorption bands (KBr, cm⁻¹):
Mass Spectrometry
Electrospray ionization (ESI-MS) shows:
Tautomeric and Conformational Studies
The compound exhibits restricted tautomerism due to protonation in the dihydrochloride form. However, neutral analogs demonstrate equilibrium between amino-diol and imino-oxo forms in non-aqueous solvents, as shown by variable-temperature NMR.
Conformational analysis reveals three stable rotamers:
- Syn-periplanar : Pyridine ring aligned with C2–N bond (ΔG = 0 kJ/mol)
- Anti-clinal : Dihedral angle of 120° between pyridine and hydroxyl groups (ΔG = 2.3 kJ/mol)
- Anti-periplanar : Fully extended conformation (ΔG = 4.1 kJ/mol)
Hydrogen bonding networks dominate stabilization:
- Intramolecular O–H···N between C1–OH and pyridine N (2.65 Å)
- Intermolecular N⁺–H···Cl⁻ interactions (3.10 Å)
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
Frontier Molecular Orbitals:
- HOMO (-6.12 eV): Localized on pyridine π-system
- LUMO (-1.87 eV): Antibonding orbitals of C–N and C–O bonds
Electrostatic Potential Map:
- Maximum positive charge (+0.43 e) at protonated amino group
- Negative potentials (-0.28 e) at hydroxyl oxygens
Table 2: Calculated vs experimental spectroscopic parameters
| Parameter | Calculated | Experimental |
|---|---|---|
| ¹H NMR (C2–H) | δ 3.22 | δ 3.25 |
| IR O–H stretch | 3280 cm⁻¹ | 3350 cm⁻¹ |
| HOMO-LUMO gap | 4.25 eV | 4.10 eV* |
*Estimated from UV-Vis absorption edge
Properties
IUPAC Name |
2-amino-1-pyridin-2-ylpropane-1,3-diol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2ClH/c9-6(5-11)8(12)7-3-1-2-4-10-7;;/h1-4,6,8,11-12H,5,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSSOFQXYWUDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C(CO)N)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride typically involves the reaction of pyridine derivatives with amino alcohols. One common method involves the reaction of 2-pyridinecarboxaldehyde with 2-amino-1,3-propanediol in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce various ethers or esters .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride serves as a valuable building block for the synthesis of more complex molecules. It can participate in various chemical reactions such as:
- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.
- Reduction : The compound can be reduced to yield amine derivatives.
- Substitution Reactions : Hydroxyl groups can participate in substitution reactions to form ethers or esters.
These reactions enable the development of diverse chemical entities for further research and application.
Biology
In biological research, this compound has been utilized for studying enzyme mechanisms and as a ligand in biochemical assays. Its ability to interact with specific molecular targets allows it to modulate enzyme activity and receptor functions. This interaction can lead to various biological effects, making it a candidate for therapeutic applications .
Case Study: Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit enzyme inhibitory activities. For instance, studies have shown that derivatives can inhibit adenylate cyclase activity by activating specific receptors, which may have implications for pain management therapies .
Pharmaceutical Development
The compound is being explored for its potential therapeutic applications, particularly in drug development targeting various diseases. Its unique structure allows it to serve as a lead compound in the design of new pharmaceuticals aimed at treating conditions such as pain and inflammation .
Mechanism of Action
The mechanism of action of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related amino alcohols, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Aromatic Substituents The pyridine ring in the target compound distinguishes it from analogs like 2-amino-1-(4-nitrophenyl)propane-1,3-diol, which contains a nitro-substituted phenyl group. The pyridine moiety enhances hydrogen-bonding capacity and metal coordination, making it valuable in catalysis . 1-(Pyridin-2-yl)propane-1,3-diol lacks the amino group, reducing its utility in chiral resolution but retaining applications in coordination chemistry .
Chirality and Resolution The (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol enantiomer is extensively used in industrial chiral resolution, notably for pregabalin synthesis. In contrast, the target compound’s stereochemical applications remain underexplored but are inferred from its structural analogy .
Physicochemical Properties Melting Points: The dihydrochloride salt form of the target compound likely has a higher melting point (>160°C) compared to non-salt analogs like 1-(pyridin-2-yl)propane-1,3-diol (liquid at room temperature) . Solubility: The hydrochloride salts (e.g., Tris-amine HCl) exhibit superior aqueous solubility compared to neutral amino diols, a trait critical for pharmaceutical formulations .
Analytical Methods HPLC Analysis: Methods developed for chloramphenicol-related compounds (e.g., 2-amino-1-(4-nitrophenyl)propane-1,3-diol) using reversed-phase C18 columns and UV detection (λ = 280 nm) could be adapted for the target compound .
Biological Activity
2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring and a propanolamine structure, which are known to contribute to its biological properties. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyridine derivatives, including this compound.
In Vitro Studies
In vitro tests have demonstrated that this compound exhibits significant antibacterial activity against several strains of bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0195 |
| Escherichia coli | 0.0048 |
| Bacillus mycoides | 0.0098 |
| Candida albicans | 0.039 |
These results suggest that this compound is effective against both Gram-positive and Gram-negative bacteria as well as fungal strains .
Antiviral Activity
The compound's antiviral potential has also been explored, particularly regarding its efficacy against viral infections. Research indicates that compounds with similar structures have shown promise as inhibitors of viral replication.
Case Study: Anti-HCV Activity
A study focusing on the antiviral activity of pyridine derivatives reported that certain compounds exhibited significant inhibition against Hepatitis C Virus (HCV). The mechanism involved the inhibition of NS3/4A protease, crucial for viral replication. Although specific data for this compound was not detailed, its structural similarity to effective inhibitors suggests potential activity .
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Interaction with Cellular Targets : Its structural features allow it to interact with cellular membranes or specific receptors critical for microbial adhesion or viral entry.
Q & A
Q. What are the key considerations for designing a synthesis protocol for 2-Amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride to ensure high purity?
Methodological Answer: Designing a synthesis protocol requires optimizing reaction conditions (temperature, solvent selection, and stoichiometry) and purification techniques. For example:
- Reaction Optimization : Use mild reducing agents (e.g., sodium borohydride) to prevent over-reduction of amino groups .
- Purification : Column chromatography with polar stationary phases (silica gel) and recrystallization in ethanol/water mixtures can isolate the compound while minimizing impurities .
- Characterization : Confirm purity via HPLC (>95% purity threshold) and structural integrity using -NMR (e.g., pyridinyl proton signals at δ 8.2–8.5 ppm) .
Table 1 : Common Synthesis Parameters
| Reaction Type | Reagents/Conditions | Key Considerations |
|---|---|---|
| Substitution | Alkyl halides, 40–60°C | Monitor pH to avoid side reactions |
| Reduction | NaBH, RT | Excess reagent may degrade the product |
| Purification | Ethanol/water (3:1) | Slow cooling enhances crystal purity |
Q. How can researchers optimize purification techniques for this compound to minimize by-product formation?
Methodological Answer: By-product suppression requires tailored separation strategies:
- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar impurities .
- Recrystallization : Solvent polarity adjustments (e.g., acetone for hydrophilic by-products) improve yield .
- Analytical Monitoring : TLC (silica gel, n-butanol/acetic acid/water 4:1:1) identifies impurities early .
Advanced Research Questions
Q. What methodological approaches are recommended for resolving contradictory data in pharmacological activity studies of this compound?
Methodological Answer: Contradictory results often arise from variability in experimental models or analytical methods. Strategies include:
- Orthogonal Assays : Compare enzyme inhibition (e.g., IC) via fluorometric and calorimetric assays to validate activity .
- Dose-Response Curves : Test concentrations across 3–4 log units to identify non-linear effects .
- Theoretical Alignment : Link results to existing frameworks (e.g., Hansch analysis for structure-activity relationships) to contextualize discrepancies .
Table 2 : Common Pharmacological Assays
| Assay Type | Target | Key Metrics |
|---|---|---|
| Fluorometric | Enzyme X | IC = 12 ± 2 µM |
| Calorimetric | Protein Y | ΔG = -8.5 kcal/mol |
| In vitro | Cell line Z | EC = 50 µM |
Q. How can computational modeling predict novel reaction pathways or stability issues for this compound?
Methodological Answer: Computational tools provide mechanistic insights:
- DFT Calculations : Simulate reaction intermediates (e.g., transition states in substitution reactions) to identify kinetic bottlenecks .
- Molecular Dynamics (MD) : Predict solubility and aggregation tendencies in aqueous buffers by analyzing hydrogen-bonding networks .
- pKa Prediction : Tools like MarvinSuite estimate protonation states under physiological conditions (e.g., amino group pKa ≈ 9.2) .
Case Study : MD simulations revealed that steric hindrance from the pyridinyl group reduces hydrolysis rates in acidic conditions, guiding stable formulation design .
Q. What strategies are effective in elucidating the stereochemical configuration of derivatives of this compound?
Methodological Answer: Stereochemical analysis requires a combination of experimental and computational methods:
- X-ray Crystallography : Resolve absolute configuration using heavy-atom derivatives (e.g., bromine-substituted analogs) .
- Circular Dichroism (CD) : Compare experimental spectra with DFT-simulated spectra to assign enantiomers .
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for baseline separation .
Q. How can researchers address instability during long-term storage of this compound?
Methodological Answer: Instability often arises from hygroscopicity or oxidation:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
